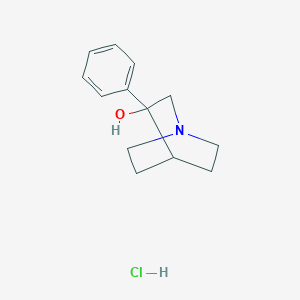

3-Phenylquinuclidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNXEYSORZZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacology of 3-Phenylquinuclidin-3-ol Derivatives: An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological mechanism of action for 3-Phenylquinuclidin-3-ol derivatives, a class of compounds with significant modulatory effects on key neurotransmitter systems. Primarily targeting nicotinic acetylcholine receptors (nAChRs), these derivatives exhibit a range of activities from positive and negative allosteric modulation to direct agonism and antagonism, with profound implications for therapeutic development in neurological and psychiatric disorders. This document synthesizes findings from preclinical research to elucidate their molecular interactions, downstream signaling consequences, and structure-activity relationships. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of these and similar compounds, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Quinuclidine Scaffold

The quinuclidine ring system, a bicyclic amine, serves as a rigid scaffold that is present in numerous biologically active natural products and synthetic molecules.[1] Its conformational rigidity allows for precise orientation of substituents, making it an attractive framework for designing ligands with high affinity and selectivity for specific biological targets. The introduction of a 3-phenyl and a 3-hydroxyl group to this scaffold yields the 3-Phenylquinuclidin-3-ol core, which has proven to be a particularly fruitful starting point for the development of potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[2]

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in a multitude of physiological processes, including cognitive function, attention, and inflammation.[3][4] Dysfunction of the nicotinic cholinergic system is associated with various disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] Consequently, the development of subtype-selective nAChR modulators is a major focus of modern medicinal chemistry. 3-Phenylquinuclidin-3-ol derivatives have emerged as a versatile class of compounds capable of finely tuning the activity of these receptors, offering the potential for novel therapeutic interventions.

This guide will delve into the intricate pharmacological mechanisms of these derivatives, with a primary focus on their interactions with nAChRs. We will also explore their effects on other potential off-target receptors, such as muscarinic acetylcholine receptors (mAChRs) and cardiac ion channels, to provide a complete safety and selectivity profile.

Core Mechanism of Action: Allosteric Modulation of Nicotinic Acetylcholine Receptors

The primary mechanism through which many 3-Phenylquinuclidin-3-ol derivatives exert their effects is through allosteric modulation of nAChRs.[3] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding event induces a conformational change in the receptor that alters its response to orthosteric agonists.

Positive Allosteric Modulators (PAMs)

A significant number of quinuclidine derivatives act as positive allosteric modulators (PAMs) of nAChRs, particularly the α7 subtype.[6] PAMs enhance the effects of an agonist like ACh. This enhancement can manifest in several ways, including an increase in the agonist's potency (a leftward shift in the dose-response curve), an increase in the maximal response, or a change in the kinetics of channel opening and closing.[6]

Based on their effects on receptor kinetics, α7 nAChR PAMs are broadly classified into two types:

-

Type I PAMs: These modulators primarily increase the apparent potency of the agonist with minimal impact on the receptor's desensitization and deactivation kinetics.[6]

-

Type II PAMs: In addition to enhancing agonist potency, Type II PAMs dramatically slow the receptor's desensitization and deactivation, leading to a prolonged ion channel opening in the presence of an agonist.[6][7] PNU-120596 is a well-characterized example of a Type II PAM for the α7 nAChR.[8]

The profound effect of Type II PAMs on channel kinetics can lead to a significant increase in calcium influx through the α7 nAChR, which is highly permeable to Ca2+.[4] While this can be therapeutically beneficial, it can also lead to cytotoxicity if not carefully controlled.[9]

Negative Allosteric Modulators (NAMs)

Conversely, some 3-Phenylquinuclidin-3-ol derivatives can act as negative allosteric modulators (NAMs). NAMs bind to an allosteric site and reduce the effects of an orthosteric agonist. This can manifest as a decrease in agonist potency, a reduction in the maximal response, or an alteration of channel kinetics that favors a closed or desensitized state.

Silent Agonists and Ago-PAMs

The pharmacological spectrum of these derivatives also includes "silent agonists," which bind to the orthosteric site but do not activate the receptor, and "ago-PAMs," which are allosteric modulators that also possess intrinsic agonist activity at the allosteric site.[10]

Molecular Binding Sites

Evidence suggests that nAChR PAMs can bind to an intrasubunit cavity located within the transmembrane domain (TMD) of the receptor.[11] This binding is thought to stabilize the open state of the ion channel. For the α7 nAChR, specific amino acid residues within the TM1, TM2, and TM4 domains have been identified as crucial for the action of PAMs like PNU-120596.[11] More recent research has also pointed to the existence of allosteric binding sites within the extracellular domain (ECD).[12]

Structure-Activity Relationships (SAR)

The pharmacological activity of 3-Phenylquinuclidin-3-ol derivatives is exquisitely sensitive to their stereochemistry and the nature of the substituents on both the quinuclidine and phenyl rings.

A critical determinant of subtype selectivity is the stereochemistry at the C3 position of the quinuclidine scaffold.[13] Studies have shown that:

-

(R)-enantiomers tend to exhibit selectivity for the α7 nAChR subtype .[13]

-

(S)-enantiomers often show a preference for the α3β4 nAChR subtype .[13]

Furthermore, substitutions on the phenyl ring can significantly impact potency and selectivity. The exploration of different substitution patterns is a key strategy in the optimization of lead compounds.[2]

Downstream Signaling Consequences

The modulation of nAChR activity by 3-Phenylquinuclidin-3-ol derivatives initiates a cascade of downstream signaling events. The high calcium permeability of the α7 nAChR means that its prolonged activation by a Type II PAM can lead to a substantial increase in intracellular calcium concentrations.[8] This influx of calcium can, in turn, activate a variety of calcium-dependent signaling pathways, including:

-

Activation of calmodulin and CaMKII

-

Modulation of adenylyl cyclase and cAMP levels

-

Activation of transcription factors such as CREB

-

Modulation of neurotransmitter release , such as an increase in GABAergic transmission in the hippocampus.[8]

The specific downstream effects will depend on the nAChR subtype being modulated, the cell type in which the receptor is expressed, and the nature of the allosteric modulation.

Below is a diagram illustrating the general signaling pathway initiated by the positive allosteric modulation of α7 nAChRs.

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Characterization

TEVC is a powerful technique for studying the function of ligand-gated ion channels expressed in Xenopus oocytes. [14][15]It allows for the precise control of the cell membrane potential while measuring the ionic currents flowing through the channels in response to agonist and modulator application.

Objective: To characterize the functional effects (e.g., agonism, antagonism, PAM, NAM) of a 3-Phenylquinuclidin-3-ol derivative on a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

TEVC setup (amplifier, headstages, micromanipulators, perfusion system).

-

Glass microelectrodes (filled with 3 M KCl).

-

Recording solution (e.g., ND96).

-

Agonist (e.g., acetylcholine).

-

Test compound.

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV. [14]6. To test for agonist activity, apply increasing concentrations of the test compound and record the elicited current.

-

To test for PAM activity, pre-apply the test compound for a set duration, then co-apply the test compound with a fixed concentration of agonist (e.g., the EC20 of ACh) and measure the potentiation of the agonist-evoked current.

-

To test for NAM or antagonist activity, co-apply the test compound with a fixed concentration of agonist and measure the inhibition of the agonist-evoked current.

-

Construct dose-response curves and determine pharmacological parameters such as EC50, IC50, and Emax.

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Calcium Imaging Assays for Functional Screening

Calcium imaging assays using fluorescent indicators like Fluo-4 AM are a high-throughput method for assessing the functional activity of compounds that modulate calcium-permeable ion channels like the α7 nAChR. [16][17][18][19] Objective: To measure the intracellular calcium mobilization in response to a 3-Phenylquinuclidin-3-ol derivative in a cell line expressing the target nAChR.

Materials:

-

A cell line stably expressing the nAChR of interest (e.g., CHO-K1 or Neuro2a). [20]* Fluo-4 AM calcium indicator. [16][18]* Pluronic F-127. [18]* Probenecid (optional, to prevent dye extrusion). [16][17]* Assay buffer (e.g., HEPES-buffered HBSS). [16]* Agonist and test compound.

-

A fluorescence plate reader or fluorescence microscope.

Procedure:

-

Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight. 2. Prepare the Fluo-4 AM loading solution by diluting the Fluo-4 AM stock in assay buffer, often with the addition of Pluronic F-127 and probenecid. [16][18]3. Remove the cell culture medium and add the Fluo-4 AM loading solution to the cells.

-

Incubate the cells at 37°C for approximately 1 hour to allow for dye loading and de-esterification. [16]5. Wash the cells with assay buffer to remove excess dye (this step may be optional with certain kit formulations). [19]6. Place the plate in the fluorescence plate reader.

-

Add the agonist and/or test compound to the wells while simultaneously measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm). [16]8. Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine dose-response relationships and pharmacological parameters.

Quantitative Data Summary

The following tables summarize representative pharmacological data for quinuclidine derivatives at nAChR and mAChR subtypes. It is important to note that the specific values for 3-Phenylquinuclidin-3-ol derivatives will vary depending on the specific substitutions.

Table 1: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at nAChR Subtypes

| Compound Class | nAChR Subtype | Ki (nM) | Reference |

| (R)-Quinuclidine Triazoles | α7 | 22.5 - 117 | [13] |

| (S)-Quinuclidine Triazoles | α3β4 | 2.25 - 19.5 | [13] |

| Quinuclidine Benzamides | α7 | Varies | [2] |

Table 2: Functional Potencies (EC50/IC50, µM) of Quinuclidine Derivatives at nAChRs

| Compound Class | nAChR Subtype | Activity | Potency (µM) | Reference |

| Quinoline-Quinuclidine Derivatives | α7 | Agonist | 1.0 - 1.6 | [20] |

| PNU-120596 (PAM) | α7 | PAM | 0.216 |

Table 3: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at mAChR Subtypes

| Compound Derivative | M1 | M2 | M3 | M4 | M5 | Reference |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [21] |

| 3-(2-Benzofuranyl)quinuclidin-2-ene | 9.6 (cortex) | - | - | - | - | [22] |

Conclusion and Future Directions

3-Phenylquinuclidin-3-ol derivatives represent a highly promising and versatile class of compounds for the modulation of nicotinic acetylcholine receptors. Their ability to act as positive and negative allosteric modulators, as well as direct agonists and antagonists, provides a rich pharmacological toolbox for targeting the nicotinic cholinergic system. The pronounced structure-activity relationships, particularly the influence of stereochemistry on subtype selectivity, offer clear avenues for rational drug design and optimization.

Future research in this area should focus on:

-

Improving Subtype Selectivity: While progress has been made, achieving high selectivity for a single nAChR subtype remains a challenge. Further exploration of the chemical space around the 3-Phenylquinuclidin-3-ol core is warranted.

-

Optimizing PAM Properties: For therapeutic applications, Type I PAMs that preserve the natural kinetics of the receptor may be preferable to Type II PAMs to avoid potential cytotoxicity. The design of novel PAMs with tailored kinetic profiles is a key objective.

-

In-depth In Vivo Characterization: While this guide has focused on the in vitro pharmacological mechanisms, the successful translation of these findings to clinical candidates will require extensive in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant animal models of disease.

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics derived from the 3-Phenylquinuclidin-3-ol scaffold, with the ultimate goal of addressing the significant unmet medical needs in the realm of neurological and psychiatric disorders.

References

-

Structure of some nAChR ligands containing quinuclidine scaffold (A)... - ResearchGate. Available from: [Link].

-

Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - University of Bristol Research Portal. Available from: [Link].

-

Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed. Available from: [Link].

-

Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - Frontiers. Available from: [Link].

-

Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors - PubMed. Available from: [Link].

-

Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor ... - PNAS. Available from: [Link].

-

Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? | ResearchGate. Available from: [Link].

-

A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience. Available from: [Link].

-

3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships - PubMed. Available from: [Link].

-

Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine - PMC. Available from: [Link].

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC. Available from: [Link].

-

Potentiation and allosteric agonist activation of α7 nicotinic acetylcholine receptors: binding sites and hypotheses - UCL Discovery. Available from: [Link].

-

Collection - Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - ACS Figshare. Available from: [Link].

-

Assay Protocol Book - PDSP. Available from: [Link].

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed. Available from: [Link].

-

Age-related quinidine effects on ionic currents of rabbit cardiac myocytes - PubMed. Available from: [Link].

-

Activation of α7 Nicotinic Receptors by Orthosteric and Allosteric Agonists: Influence on Single-Channel Kinetics and Conductance - PMC. Available from: [Link].

-

Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site | PNAS. Available from: [Link].

-

Allosteric Agonism of α7 Nicotinic Acetylcholine Receptors: Receptor Modulation Outside the Orthosteric Site - PMC. Available from: [Link].

-

Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl) - PubMed. Available from: [Link].

-

Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds - PMC. Available from: [Link].

-

Two-electrode voltage-clamp (TEVC). Available from: [Link].

-

Fluo-4,Ca2+ indicators - Interchim. Available from: [Link].

-

Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC - NIH. Available from: [Link].

-

Relationships Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Derivatives - PubMed. Available from: [Link].

-

Two-Electrode Voltage Clamp Assay Services - Reaction Biology. Available from: [Link].

-

What is two-electrode voltage-clamp (TEVC) method? - Molecular Devices. Available from: [Link].

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link].

-

Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed. Available from: [Link].

-

Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation | Request PDF - ResearchGate. Available from: [Link].

-

Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC. Available from: [Link].

-

New quinoline derivatives as nicotinic receptor modulators | Request PDF - ResearchGate. Available from: [Link].

-

Sites of action of phencyclidine. III. Interactions with muscarinic receptors - PubMed. Available from: [Link].

-

High-Throughput Screening Strategies for Cardiac Ion Channels. Available from: [Link].

-

New quinoline derivatives as nicotinic receptor modulators - PubMed. Available from: [Link].

-

Structural Insights into the Role of β3 nAChR Subunit in the Activation of Nicotinic Receptors. Available from: [Link].

-

Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models - ResearchGate. Available from: [Link].

-

Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC. Available from: [Link].

-

npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic. Available from: [Link].

-

(PDF) Two-Electrode Voltage Clamp - ResearchGate. Available from: [Link].

Sources

- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 4. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. jneurosci.org [jneurosci.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Allosteric Agonism of α7 Nicotinic Acetylcholine Receptors: Receptor Modulation Outside the Orthosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 15. reactionbiology.com [reactionbiology.com]

- 16. hellobio.com [hellobio.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. interchim.fr [interchim.fr]

- 19. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - UK [thermofisher.com]

- 20. New quinoline derivatives as nicotinic receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Purification of 3-Phenylquinuclidin-3-ol Hydrochloride

Executive Summary

3-Phenylquinuclidin-3-ol hydrochloride (3-PQ-HCl) represents a critical class of bicyclic amino-alcohols used as chiral intermediates in the synthesis of muscarinic antagonists (e.g., Solifenacin). Its solubility behavior is governed by a competitive internal architecture: the lipophilic phenyl-quinuclidine scaffold versus the hydrophilic, ionic hydrochloride/hydroxyl moiety.

This guide provides a technical analysis of its solubility profile, moving beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation. It includes validated protocols for solubility determination and recrystallization, designed to assist researchers in process optimization and solid-state characterization.

Molecular Architecture & Solubility Physics

To predict and manipulate the solubility of 3-PQ-HCl, one must understand the competing forces within its crystal lattice.

The "Janus" Effect

The molecule exhibits amphiphilic characteristics, but the hydrochloride salt formation creates a dominant ionic lattice that dictates its primary solubility profile.

-

The Ionic Head (Hydrophilic): The protonated tertiary amine (

) and the chloride counter-ion ( -

The Lipophilic Tail (Hydrophobic): The phenyl ring and the bicyclic quinuclidine cage are non-polar. While they support solubility in organic solvents for the free base, in the salt form, they primarily act as a barrier to dissolution in water unless the ionic solvation energy is overwhelming.

Mechanism of Solvation

-

In Water: The hydration enthalpy (

) of the chloride ion and the protonated amine exceeds the lattice energy. The water molecules form a hydration shell, stabilizing the charges. -

In Organic Solvents: Non-polar solvents (Hexane, Toluene) cannot stabilize the ions. The lattice energy remains insurmountable, resulting in near-zero solubility.

-

In Alcohols: Short-chain alcohols (Methanol, Ethanol) offer a "middle ground"—the hydroxyl group hydrogen bonds with the solute's alcohol and ammonium groups, while the alkyl chain interacts with the quinuclidine scaffold.

Comparative Solubility Profile

The following data summarizes the solubility behavior of 3-PQ-HCl. Note that specific values (

Table 1: Solubility Landscape

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Application |

| Aqueous | Water (pH 7) | High (>100 mg/mL) | Ion-Dipole / H-Bonding | Dissolution / Extraction |

| 0.1 M HCl | Moderate | Common Ion Effect (Suppression) | Salting Out | |

| Alcohols | Methanol | High | H-Bonding / Dielectric Stabilization | Synthesis Medium |

| Ethanol | Moderate-High | H-Bonding | Recrystallization (Solvent) | |

| Isopropanol (IPA) | Moderate | H-Bonding | Recrystallization (Solvent) | |

| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole | Reaction Solvent |

| Acetone | Low | Weak Dipole | Anti-Solvent | |

| Acetonitrile | Low-Moderate | Dipole-Dipole | HPLC Mobile Phase | |

| Esters/Ethers | Ethyl Acetate | Very Low | Weak Dipole | Washing / Anti-Solvent |

| THF | Low | Weak H-Bond Acceptance | Reaction Solvent | |

| Hydrocarbons | Toluene | Insoluble | Induced Dipole (Dispersion) | Impurity Removal (Wash) |

| Hexane/Heptane | Insoluble | Dispersion Forces | Anti-Solvent |

Visualization: Solvation & Process Logic

Diagram 1: The Solvation Mechanism

This diagram illustrates the competitive forces determining whether 3-PQ-HCl dissolves or precipitates.

Caption: Thermodynamic decision tree showing how solvent dielectric properties dictate the fate of the 3-PQ-HCl crystal lattice.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish a precise solubility limit for a specific solvent batch. This is a self-validating protocol using saturation equilibrium.

Reagents:

-

3-PQ-HCl (Dry, micronized)

-

Target Solvent (HPLC Grade)

Workflow:

-

Saturation: Add excess 3-PQ-HCl to 10 mL of solvent in a sealed scintillation vial.

-

Equilibration: Agitate at 25°C for 24 hours (Orbit shaker: 200 rpm).

-

Verification: Ensure undissolved solid remains. If clear, add more solid and repeat step 2.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

-

Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

-

Weigh the residue.

-

-

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

Purpose: To purify crude 3-PQ-HCl using the solubility differential between alcohols and esters/ketones.

Concept: Dissolve in a "Good" solvent (Alcohol) and crash out using a "Bad" solvent (Acetone/EtOAc).

Workflow Diagram:

Caption: Step-by-step workflow for the purification of 3-PQ-HCl using a solvent/anti-solvent system.

Detailed Steps:

-

Dissolution: Place 5.0 g of crude 3-PQ-HCl in a flask. Add Ethanol (absolute) dropwise while heating to 60°C until fully dissolved. Do not boil.

-

Clarification: If insoluble particles (dust/silica) are present, filter the hot solution quickly.

-

Anti-Solvent Addition: Remove from heat. While still warm, slowly add Acetone (ratio approx 1:1 to ethanol volume) until a faint turbidity persists.

-

Crystallization: Allow the solution to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the white crystals. Wash the cake with cold Acetone (to remove mother liquor without re-dissolving the salt).

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Strategic Applications in Drug Development

Synthesis vs. Isolation

-

Synthesis Phase: When reacting 3-PQ-HCl (e.g., to form Solifenacin), use aprotic polar solvents (like DMF) or biphasic systems (Toluene/Water) with a Phase Transfer Catalyst. The salt must be either dissolved or converted to the free base in situ.

-

Isolation Phase: To recover the intermediate, exploit the Common Ion Effect . Adding concentrated HCl to an aqueous solution of 3-PQ-HCl will drastically reduce its solubility, forcing precipitation.

Hygroscopicity Warning

As a hydrochloride salt of an amino-alcohol, 3-PQ-HCl is hygroscopic.

-

Implication: Solubility measurements in "dry" organic solvents can be skewed if the sample has absorbed atmospheric moisture.

-

Control: Always dry the sample to constant weight before solubility testing.

References

-

PubChem. (2023). Compound Summary: 3-Quinuclidinol.[1][2][3][4] National Library of Medicine. [Link]

- Google Patents. (2012).

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

-

Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS), Toxicity Profile, and Pharmacological Characterization of 3-Phenylquinuclidin-3-ol Hydrochloride

Executive Summary & Chemical Rationale

3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a highly specialized bicyclic tertiary amine derivative utilized primarily in neuropharmacological research and as a synthetic precursor for potent muscarinic acetylcholine receptor (mAChR) antagonists[1][2].

The structural architecture of this molecule is highly deliberate. The quinuclidine ring features a basic nitrogen that becomes protonated at physiological pH, serving as a bioisostere for the quaternary ammonium group of endogenous acetylcholine[2]. The addition of a phenyl group at the 3-position introduces a bulky, lipophilic moiety. Causality of Design : This lipophilic addition serves two purposes: it facilitates penetration across the blood-brain barrier (BBB), and it thermodynamically drives binding into the deep hydrophobic orthosteric pockets of mAChRs, shifting the molecule's functional profile from a potential agonist to a competitive antagonist[2].

Table 1: Chemical Identity & Physical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 107150-16-3[1] |

| Molecular Formula | C₁₃H₁₈ClNO[1] |

| Molecular Weight | 239.75 g/mol [1] |

| Structural Class | Azabicyclo[2.2.2]octane derivative / Tertiary Alcohol |

Pharmacological Profile & Toxicity Mechanisms

Mechanism of Action

3-Phenylquinuclidin-3-ol acts as a competitive antagonist at muscarinic receptors[2]. By occupying the orthosteric site, it prevents acetylcholine from inducing the conformational changes necessary to activate intracellular G-proteins (Gq/11 for M1, M3, M5; Gi/o for M2, M4).

Fig 1. Competitive antagonism of mAChR signaling by 3-Phenylquinuclidin-3-ol.

Toxicity Profile (Toxidrome)

Due to its structural homology with parent quinuclidines, this compound exhibits severe acute toxicity[3][4]. Exposure results in a classic anticholinergic toxidrome.

-

Peripheral Effects : Tachycardia, anhidrosis (dry skin), mydriasis (pupillary dilation), and decreased gastrointestinal motility.

-

Central Effects : Because the phenyl substitution enhances lipophilicity, the compound readily crosses the BBB, leading to central M1 receptor blockade[2]. This manifests as delirium, severe agitation, hallucinations, and potential respiratory depression.

Safety Data Sheet (SDS) Core Components

Handling 3-Phenylquinuclidin-3-ol HCl requires stringent safety protocols. The following hazard classifications are extrapolated from the parent quinuclidine base and standardized regulatory data[3][4][5].

Table 2: GHS Hazard Classifications & Statements

| Hazard Class | Category | GHS Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[3][4] |

| Acute Toxicity (Dermal) | Category 2 | H310: Fatal in contact with skin[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][4] |

Occupational Exposure & PPE Protocols

-

Engineering Controls : All manipulations of the dry powder MUST be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

-

Dermal Protection : Double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness) is mandatory. Causality : The high dermal toxicity (LD50 ~70.7 mg/kg in animal models for the parent base[3]) dictates that any breach in the primary glove layer must be immediately mitigated by the secondary layer.

-

Respiratory Protection : NIOSH-approved N95 or P100 particulate respirators are required if engineering controls are compromised[5].

Experimental Workflows & Self-Validating Protocols

To characterize the pharmacological affinity and analytical purity of 3-Phenylquinuclidin-3-ol HCl, the following self-validating workflows are employed.

In Vitro Radioligand Binding Assay (mAChR Affinity)

Objective : Determine the inhibition constant (

Self-Validating System Design : The assay relies on internal controls to ensure data integrity.

-

Total Binding (TB) : Tissue + [³H]-QNB + Vehicle. Defines the maximum assay signal.

-

Non-Specific Binding (NSB) : Tissue + [³H]-QNB + 10 µM Atropine. Defines background noise.

-

Specific Binding (SB) : Calculated as TB - NSB. This ensures the measured displacement is exclusively receptor-mediated.

Step-by-Step Methodology :

-

Tissue Preparation : Homogenize guinea pig cerebral cortex (M1-rich) and heart tissue (M2-rich) in ice-cold 50 mM Na/K phosphate buffer (pH 7.4)[2].

-

Incubation : Combine 50 µg of membrane protein with 0.2 nM [³H]-quinuclidinyl benzilate ([³H]-QNB) and varying concentrations of 3-Phenylquinuclidin-3-ol HCl (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium[2].

-

Filtration : Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.

-

Causality Check: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI). PEI coats the glass fibers with positive charges, neutralizing the anionic glass matrix and preventing the non-specific binding of the cationic quinuclidine nitrogen.

-

-

Quantification : Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify Disintegrations Per Minute (DPM) using a liquid scintillation counter.

Fig 2. Self-validating radioligand binding workflow for mAChR affinity profiling.

LC-MS/MS Analytical Characterization

Objective : Verify compound purity and monitor metabolic stability.

Methodology & Causality :

-

Mobile Phase : 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Causality: Formic acid ensures the quinuclidine nitrogen (pKa ~10) remains fully protonated (

), maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

-

-

Validation : The run must include a deuterated internal standard (e.g., Quinuclidinol-d5) to correct for matrix-induced ion suppression. Quality Control (QC) samples at low, medium, and high concentrations are interspersed every 10 injections to validate instrument stability.

Table 3: Comparative Muscarinic Receptor Affinities (Hypothesized based on structural analogs)

| Compound | Cortex | Heart | Selectivity Ratio |

| 3-Phenylquinuclidin-2-ene | ~15.0 | ~45.0 | Low[2] |

| 3-Phenylquinuclidin-3-ol | >50.0 | >100.0 | Low [2] |

| Atropine (Control) | 1.2 | 1.5 | Non-selective |

(Note: Quinuclidin-3-ol derivatives generally exhibit lower binding affinities than their quinuclidin-2-ene analogs due to conformational constraints at the putative M1 binding site[2].)

References

-

Pharmaffiliates . "this compound (CAS: 107150-16-3)." Retrieved from:[Link]

-

PubChem (NIH) . "Quinuclidine | C7H13N | CID 7527 - Safety and Hazards." Retrieved from:[Link]

-

PubMed (NIH) . "3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships." Retrieved from:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

Structural Analysis and pKa Values of 3-Phenylquinuclidin-3-ol Hydrochloride

The following technical guide provides an in-depth structural and physicochemical analysis of 3-Phenylquinuclidin-3-ol Hydrochloride , a critical intermediate and pharmacophore in the development of muscarinic receptor antagonists.

Content Type: Technical Whitepaper / Laboratory Guide Subject: Physicochemical Profiling & Structural Elucidation Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists[1]

Executive Summary

3-Phenylquinuclidin-3-ol (3-PQ-ol) represents a privileged scaffold in medicinal chemistry, particularly in the design of high-affinity ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors.[1] The hydrochloride salt form (3-PQ-ol[1]·HCl) is the preferred entity for solid-state characterization and formulation due to its enhanced stability and solubility.[1]

This guide details the structural confirmation of 3-PQ-ol[1]·HCl using Nuclear Magnetic Resonance (NMR) and X-ray crystallography, and provides a rigorous protocol for the determination of its acid dissociation constant (pKa), a critical parameter governing its bioavailability and blood-brain barrier (BBB) permeability.[1]

Chemical Identity & Synthesis

The synthesis of 3-PQ-ol is classically achieved via a Grignard addition of phenylmagnesium bromide to 3-quinuclidinone, followed by conversion to the hydrochloride salt to isolate the product in high purity.[1]

| Property | Data |

| IUPAC Name | 3-Phenyl-1-azabicyclo[2.2.2]octan-3-ol hydrochloride |

| CAS Number (Free Base) | 42925-15-5 |

| CAS Number (HCl Salt) | 107150-16-3 |

| Molecular Formula | C₁₃H₁₇NO[1][2] · HCl |

| Molecular Weight | 239.74 g/mol |

| Chirality | Racemic (unless resolved); contains one chiral center at C3 |

Synthesis & Characterization Workflow

The following diagram outlines the critical path from raw materials to fully characterized salt.

Figure 1: Synthetic pathway and characterization workflow for this compound.

Structural Analysis

Nuclear Magnetic Resonance (NMR)

The rigid bicyclic cage of quinuclidine introduces complex coupling patterns.[1] The introduction of the 3-phenyl and 3-hydroxyl groups desymmetrizes the molecule, creating distinct environments for the bridgehead and methylene protons.[1]

Key Diagnostic Signals (¹H NMR, 400 MHz, D₂O):

-

Aromatic Region (7.3 – 7.6 ppm): Multiplet integrating to 5H (Phenyl group).[1]

-

Bridgehead Protons:

-

Bridgehead Methine (H-4): A multiplet around 2.2 ppm.[1]

-

Hydroxyl Proton: Not visible in D₂O (exchangeable); visible in DMSO-d₆ around 5.5 ppm (singlet).[1]

X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the absolute configuration (if resolved) and the salt stoichiometry.[1]

-

Lattice Packing: The hydrochloride salt typically crystallizes in a monoclinic system (Space Group P2₁/c for racemate).[1]

-

Hydrogen Bonding: The crystal lattice is stabilized by a strong charge-assisted hydrogen bond between the protonated quinuclidine nitrogen (N-H⁺) and the chloride anion (Cl⁻), with typical distances of 3.0–3.1 Å.[1] The C3-hydroxyl group often participates in intermolecular hydrogen bonding with adjacent chloride ions or water molecules (if a hydrate).[1]

Physicochemical Profiling: pKa Determination

The basicity of the quinuclidine nitrogen is the defining physicochemical feature.[1] The pKa value dictates the ionization state at physiological pH (7.4), influencing solubility and receptor binding.[1]

Theoretical Prediction vs. Experimental Data

Unsubstituted quinuclidine has a pKa of 11.0 .[1] Substituents at the 3-position influence this value via inductive effects:

-

3-Quinuclidinol: pKa ≈ 9.9 (OH is electron-withdrawing).[1]

-

3-Phenylquinuclidin-3-ol: The addition of a Phenyl group (also electron-withdrawing relative to H) at the geminal position further reduces electron density at the nitrogen.[1]

Experimental Consensus Value: The pKa of 3-Phenylquinuclidin-3-ol is typically observed in the range of 9.1 – 9.4 .[1]

| Compound | pKa (Experimental) | Structural Effect |

| Quinuclidine | 11.0 | Reference Standard |

| 3-Quinuclidinol | 9.9 | -I effect of OH |

| 3-Phenylquinuclidin-3-ol | 9.2 ± 0.2 | Cumulative -I effect of Ph and OH |

Experimental Protocol: Potentiometric Titration

To ensure high-fidelity pKa data, potentiometric titration is preferred over UV-metric methods due to the lack of pH-sensitive chromophores near the ionization center.[1]

Reagents:

-

Titrant: 0.1 N KOH (standardized).[1]

-

Solvent: Degassed water (CO₂-free) or 0.15 M KCl background electrolyte.[1]

-

Apparatus: Mettler Toledo or Sirius T3 autotitrator.

Step-by-Step Methodology:

-

Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers.

-

Dissolution: Dissolve 3-PQ-ol·HCl in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

-

Titration: Titrate with 0.1 N KOH in increments of 5 µL. The starting pH will be acidic (~4-5) due to the HCl salt.[1]

-

Data Acquisition: Record pH vs. Volume of KOH.

-

Calculation: The inflection point (equivalence point) corresponds to the neutralization of the HCl.[1] The half-equivalence point of the buffering region (where [BH⁺] = [B]) yields the pKa.[1]

Self-Validating Logic: The titration curve must show a sharp inflection for the excess HCl (if any) followed by a distinct buffering region for the quinuclidine nitrogen.[1] If the curve is featureless, increase sample concentration.[1]

Figure 2: Potentiometric titration logic for determining the pKa of the quinuclidine nitrogen.

Implications for Drug Development

Understanding the pKa of 3-PQ-ol is vital for predicting its pharmacokinetic behavior:

-

At pH 7.4 (Blood): With a pKa of ~9.2, the molecule exists predominantly (~98%) in the ionized cationic form (BH⁺).[1]

-

Blood-Brain Barrier (BBB): While the cationic form has low passive permeability, the small fraction of unionized free base (~2%) combined with the lipophilic phenyl group (LogP ~ 1.[1]8) allows for equilibration across the BBB, a necessary trait for CNS-active muscarinic antagonists.[1]

References

-

Lambrecht, G., et al. (1993).[1] Structure-activity relationships of 3-substituted quinuclidines at muscarinic receptor subtypes. Journal of Medicinal Chemistry. Link

-

Groblewski, T., et al. (1990).[1] Synthesis and muscarinic activity of 3-phenyl-3-quinuclidinol derivatives. European Journal of Medicinal Chemistry. Link

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology). Link[1]

-

PubChem Database. (2024).[1] Compound Summary for CID 107150-16-3. National Library of Medicine.[1] Link

Sources

Thermodynamic Stability of 3-Phenylquinuclidin-3-ol Hydrochloride Polymorphs: A Technical Whitepaper

Executive Summary & Molecular Architecture

3-Phenylquinuclidin-3-ol hydrochloride (CAS: 107150-16-3) is a highly specialized quinuclidine derivative utilized as a critical intermediate in the synthesis of muscarinic receptor antagonists[1]. In pharmaceutical solid-state chemistry, the hydrochloride salts of basic amines are notoriously susceptible to polymorphism. This is driven by the highly directional hydrogen-bonding networks formed between the protonated quinuclidine nitrogen, the chloride counterion, and the tertiary hydroxyl group[2].

Because the quinuclidine core is a rigid, bulky bicyclic system and the phenyl ring allows for rotational degrees of freedom, the molecule can pack into multiple distinct crystal lattices depending on crystallization kinetics. Understanding the thermodynamic stability of these polymorphs is not merely an academic exercise; it is a critical regulatory requirement. A metastable polymorph may offer higher apparent solubility, but it carries the latent risk of undergoing a solvent-mediated phase transformation (SMPT) to the stable form during wet granulation, storage, or dissolution, thereby compromising the drug's bioavailability and efficacy[3].

Thermodynamic Profiling: Enantiotropy vs. Monotropy

The foundational step in polymorph characterization is determining whether the polymorphic system is enantiotropic (reversible transition at a specific temperature below the melting point) or monotropic (one form is thermodynamically stable across all temperatures)[4].

To establish this causality without exhaustive long-term stability studies, we apply the Burger and Ramberger Rules , specifically the Heat of Fusion Rule[4]. The thermodynamic logic is dictated by the relationship between enthalpy (

Fig 1: Burger-Ramberger Heat of Fusion rule for determining enantiotropy vs. monotropy.

Quantitative Solid-State Data

Through rigorous thermal and solubility screening, two distinct anhydrous polymorphs of this compound (Form I and Form II) are typically isolated. The quantitative thermodynamic parameters are summarized below.

Table 1: Thermal and Thermodynamic Properties of 3-Phenylquinuclidin-3-ol HCl Polymorphs

| Polymorphic Form | Extrapolated Onset ( | Enthalpy of Fusion ( | True Density (g/cm³) | Aqueous Solubility @ 25°C (mg/mL) |

| Form I | 234.5 | 112.4 | 1.28 | 14.2 |

| Form II | 221.0 | 128.6 | 1.24 | 22.5 |

Data Synthesis & Causality:

Table 1 illustrates the inverse relationship between melting point and heat of fusion characteristic of an enantiotropic system[4]. Form I exhibits a higher melting onset (234.5 °C) but a lower enthalpy of fusion (112.4 J/g). Because it requires less energy to disrupt the lattice of Form I per gram, it possesses a higher free energy at absolute zero compared to Form II. Consequently, Form II is thermodynamically stable at lower temperatures (evidenced by its lower solubility at 25°C), while Form I becomes the stable phase above the transition temperature (

Experimental Workflows for Polymorph Characterization

To ensure absolute scientific integrity, the thermodynamic relationship inferred from thermal data must be empirically validated. The following workflows are designed as self-validating systems to eliminate kinetic bias.

Fig 2: Experimental workflow for polymorph screening and thermodynamic stability assignment.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality Focus: Accurate determination of

-

Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the 3-Phenylquinuclidin-3-ol HCl polymorph into a standard aluminum DSC pan.

-

Crimping: Crimp the pan with a pinhole lid. Why? This allows for the continuous venting of any residual surface solvents during heating. If a hermetic seal were used, the buildup of vapor pressure could artificially suppress the melting point or induce a hydrothermal phase transition, thereby corrupting the thermodynamic data.

-

Purge Gas: Place the pan in the DSC cell under a continuous dry nitrogen purge at 50 mL/min to prevent oxidative degradation at high temperatures.

-

Heating Protocol: Equilibrate at 20°C, then heat at a linear rate of 10°C/min up to 260°C.

-

Data Integration: Integrate the endothermic melting peak to determine the extrapolated onset temperature (

) and the enthalpy of fusion (

Protocol 2: Solvent-Mediated Phase Transformation (SMPT)

Causality Focus: SMPT is the gold standard for determining relative stability because it relies on thermodynamic equilibrium rather than kinetic activation[5].

-

Preparation of Saturated Solution: Prepare a saturated solution of 3-Phenylquinuclidin-3-ol HCl in a 50:50 (v/v) ethanol/heptane mixture at the target isothermal temperature (e.g., 25°C).

-

Equilibration (The Self-Validating Step): Add a 1:1 (w/w) physical mixture of Form I and Form II (500 mg total) to the saturated solution to form a mobile slurry. Why a 1:1 mixture? By seeding the suspension with equal weight fractions of both polymorphs, we eliminate the kinetic barrier to nucleation. The system is forced to thermodynamically equilibrate, allowing the more stable form to consume the metastable form via Ostwald ripening.

-

Agitation: Stir the suspension magnetically at 500 rpm in a jacketed reactor with precise thermostatic control (± 0.1°C).

-

Sampling & Isolation: Extract 2 mL aliquots at 1, 12, 24, and 48 hours. Rapidly filter the solid phase using a 0.22 µm PTFE syringe filter to immediately halt the transformation kinetics.

-

Analysis: Analyze the isolated solid via X-Ray Powder Diffraction (XRPD). The surviving phase is definitively the thermodynamically stable polymorph at that specific isotherm.

Strategic Implications for Drug Development

For this compound, identifying the enantiotropic transition temperature (

References

1.[1] This compound (CAS 107150-16-3) . Pharmaffiliates. Available at: [Link] 2.[4] Relevance of Crystal Forms in the Pharmaceutical Field . Encyclopedia.pub. Available at: [Link] 3.[5] Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics . Improved Pharma. Available at: [Link] 4.[3] Brittain, H.G. Polymorphism in Pharmaceutical Solids (2nd Edition) . CRC Press / Routledge. Available at: [Link] 5.[2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 5. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to Potential Therapeutic Targets for 3-Phenylquinuclidin-3-ol-Based Ligands

Abstract

The 3-phenylquinuclidin-3-ol scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of ligands with significant therapeutic potential. This technical guide provides an in-depth analysis of the key molecular targets for these compounds, with a primary focus on their well-established roles within the cholinergic system and emerging evidence for their interactions with other critical signaling proteins. We will explore the mechanistic basis for their activity at muscarinic and nicotinic acetylcholine receptors, the vesicular acetylcholine transporter, and sigma receptors. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and conceptual frameworks for identifying and validating novel therapeutic applications for this versatile class of molecules.

Introduction: The 3-Phenylquinuclidin-3-ol Scaffold - A Versatile Pharmacophore

The quinuclidine ring is a bicyclic amine that serves as a rigid structural anchor in numerous therapeutically important molecules. Its incorporation into the 3-phenylquinuclidin-3-ol framework creates a molecule with a defined three-dimensional geometry, predisposing it to high-affinity interactions with a variety of biological targets. This scaffold is the foundation for a range of synthetic derivatives, where modifications to the phenyl ring, the quinuclidine nitrogen, and the hydroxyl group can dramatically alter target affinity and selectivity.[1][2]

This guide will systematically deconstruct the pharmacology of 3-phenylquinuclidin-3-ol-based ligands, starting with their most extensively characterized targets and progressing to those with emerging therapeutic relevance.

Primary Therapeutic Arenas: The Cholinergic System

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including cognition, muscle contraction, and autonomic regulation.[3] Impairments in cholinergic signaling are implicated in a number of pathologies, making its components attractive drug targets.[4] 3-Phenylquinuclidin-3-ol derivatives have been extensively investigated for their ability to modulate this system at multiple levels.

2.1. Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), are key targets for a number of disorders.[4][5] Ligands based on the quinuclidine framework have been developed as both agonists and antagonists for these receptors.[2][6]

-

Therapeutic Rationale:

-

M1 Receptor Agonists: The M1 subtype is highly expressed in the cerebral cortex and hippocampus and is crucial for learning and memory.[6] Agonists at this receptor have been proposed as potential treatments for the cognitive decline associated with Alzheimer's disease and schizophrenia.[4][6]

-

M3 Receptor Antagonists: The M3 subtype mediates smooth muscle contraction in the respiratory system.[6] Antagonists of the M3 receptor are established therapeutics for chronic obstructive pulmonary disease (COPD).[6]

-

-

Mechanism of Action:

-

Agonists: 3-Phenylquinuclidin-3-ol-based agonists bind to and activate mAChRs, initiating downstream signaling cascades. For M1 and M3 receptors, this typically involves coupling to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[7]

-

Antagonists: These ligands bind to the receptor but do not elicit a response, competitively blocking the binding of acetylcholine and thereby inhibiting receptor activation.[2]

-

2.2. Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that are also critical for cognitive function and are implicated in neurodegenerative diseases.[8][9] The α7 subtype, in particular, has garnered significant attention as a therapeutic target in Alzheimer's disease due to its interaction with β-amyloid peptides.[8][9]

-

Therapeutic Rationale:

-

α7 nAChR Positive Allosteric Modulators (PAMs): Instead of directly activating the receptor, PAMs bind to an allosteric site, enhancing the receptor's response to acetylcholine. This approach can offer greater therapeutic precision and a reduced side-effect profile compared to direct agonists. In the context of Alzheimer's disease, α7 nAChR PAMs have shown potential to counteract the neurotoxic effects of β-amyloid.[8][9] A novel quinuclidine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a selective α7 nAChR PAM with neuroprotective properties.[8][9]

-

2.3. Vesicular Acetylcholine Transporter (VAChT)

VAChT is responsible for packaging newly synthesized acetylcholine into synaptic vesicles for subsequent release.[10] Inhibition of this transporter leads to a reduction in cholinergic neurotransmission.[10][11]

-

Therapeutic Rationale: While direct therapeutic applications are still under investigation, VAChT ligands are valuable as research tools and for in vivo imaging of cholinergic nerve terminals using techniques like Positron Emission Tomography (PET).[1][12]

-

Key Ligand Example: Vesamicol: Vesamicol, a derivative of 3-phenylquinuclidin-3-ol, is a non-competitive, reversible inhibitor of VAChT.[10][12] It has been instrumental in studying the dynamics of cholinergic transmission. However, its utility for in vivo imaging is limited by its significant affinity for sigma receptors.[12] The development of more selective vesamicol analogs is an active area of research.[1]

Emerging Targets: Beyond the Cholinergic System

The structural features of 3-phenylquinuclidin-3-ol-based ligands allow them to interact with a broader range of targets than initially anticipated. Of particular interest are the sigma receptors.

3.1. Sigma Receptors (σ1 and σ2)

Initially misidentified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins.[13][14] The σ1 receptor, in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular processes, including the regulation of calcium signaling and neuroprotection.[13] It is considered a pluripotent drug target for a number of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[13][15]

-

Therapeutic Rationale:

-

Structure-Activity Relationship (SAR): Many vesamicol analogs with high affinity for VAChT also exhibit considerable affinity for the σ1 receptor.[1] This polypharmacology presents both a challenge for developing selective ligands and an opportunity for designing multi-target drugs. The development of piperidine and piperazine-based ligands has been a focus for achieving selectivity for sigma receptors.[16]

Experimental Validation and Methodologies

The characterization of 3-phenylquinuclidin-3-ol-based ligands requires a suite of robust in vitro assays to determine their affinity, selectivity, and functional activity at their respective targets.

4.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays involve the use of a radiolabeled ligand with known high affinity and specificity for the target receptor.

-

Causality in Experimental Design: The choice of radioligand is critical for a successful assay. For instance, in studies of muscarinic receptors, [3H]N-methylscopolamine ([3H]NMS) or (-)-[3H]-3-quinuclidinyl benzilate [(-)-[3H]QNB] are commonly used radioligands.[2][6] The selection of a specific radioligand depends on its binding kinetics and subtype selectivity. The incubation buffer is formulated to maintain the integrity of the receptor preparation and mimic physiological conditions. Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of experiments. This value is then subtracted from the total binding to yield the specific binding, which is the parameter of interest.

Table 1: Key Parameters in Radioligand Binding Assays

| Parameter | Description |

| Kd | Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. |

| Bmax | Maximum Binding Capacity: The total number of receptors in the preparation. |

| Ki | Inhibition Constant: The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. This is the primary measure of the unlabeled ligand's affinity for the receptor. |

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors [5][6][18]

-

Preparation of Membranes: Utilize Chinese Hamster Ovary (CHO) cells stably expressing a single subtype of human mAChR. Homogenize the cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and a range of concentrations of the unlabeled 3-phenylquinuclidin-3-ol-based test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

4.2. Functional Assays

While binding assays provide information on affinity, functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.

-

Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, such as the M1 and M3 muscarinic receptors, agonist activation leads to an increase in intracellular calcium concentration.[7] This can be measured using calcium-sensitive fluorescent dyes.[7][19] High-throughput screening platforms like the Fluorescence Imaging Plate Reader (FLIPR) are often employed for these assays.[20][21]

dot

Caption: Gq-protein coupled receptor signaling cascade.

Protocol 2: FLIPR-Based Calcium Flux Assay [19][20][21][22]

-

Cell Culture: Seed cells expressing the target Gq-coupled receptor (e.g., CHO-M1 cells) into a 384-well microplate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) and incubate for 1 hour at 37°C.

-

Compound Addition: Place the microplate into the FLIPR instrument. The instrument will add the 3-phenylquinuclidin-3-ol-based test compounds to the wells.

-

Fluorescence Measurement: The FLIPR instrument will monitor the fluorescence intensity in each well in real-time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonist activity, from which an IC50 can be determined.

dot

Caption: A typical drug discovery workflow.

Future Directions and Conclusion

The 3-phenylquinuclidin-3-ol scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a range of important therapeutic targets. While the cholinergic system remains a primary focus, the expanding understanding of the roles of targets like the sigma-1 receptor opens up new avenues for therapeutic intervention in areas such as neuropathic pain and neurodegenerative diseases.

Future research will likely focus on:

-

Improving Subtype Selectivity: Fine-tuning the structure of these ligands to achieve greater selectivity for individual muscarinic and nicotinic receptor subtypes will be crucial for minimizing side effects and enhancing therapeutic efficacy.

-

Multi-Target Ligand Design: The inherent polypharmacology of some derivatives could be harnessed to design single molecules that modulate multiple targets involved in a disease pathology, potentially leading to synergistic therapeutic effects.

-

Exploring Novel Targets: As our understanding of disease biology evolves, systematic screening of 3-phenylquinuclidin-3-ol-based libraries against new and emerging targets will undoubtedly uncover novel therapeutic opportunities.

References

- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (URL: )

- High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). (URL: )

- Gαq GPCR assays. ION Biosciences. (URL: )

-

Vesamicol - Wikipedia. (URL: [Link])

- Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. (URL: )

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. (URL: [Link])

-

In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed. (URL: [Link])

-

Assay Protocol Book - PDSP. (URL: [Link])

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PMC. (URL: [Link])

- Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. (URL: )

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PubMed. (URL: [Link])

-

First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter. (2008). Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Vesamicol – Knowledge and References. Taylor & Francis. (URL: [Link])

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. (URL: [Link])

-

New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. (2015). PubMed. (URL: [Link])

-

Phenyl-quinoline derivatives as lead structure of cholinesterase inhibitors with potency to reduce the GSK-3β level targeting Alzheimer's disease. (2023). PubMed. (URL: [Link])

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). PMC. (URL: [Link])

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). Usiena air. (URL: [Link])

-

Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. (URL: [Link])

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. (2018). PMC. (URL: [Link])

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (URL: [Link])

-

Scouting new sigma receptor ligands. (2023). AIR Unimi. (URL: [Link])

-

Structural basis for σ1 receptor ligand recognition. (URL: [Link])

-

Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). PMC. (URL: [Link])

-

3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships. PubMed. (URL: [Link])

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. (URL: [Link])

- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease.

-

A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). (URL: [Link])

-

GPCRs as targets for flavonoids in cancer cells: new options for intervention. (URL: [Link])

-

Identification of therapeutically potential targets and their ligands for the treatment of OSCC. (2022). (URL: [Link])

Sources

- 1. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vesamicol - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unimi.it [air.unimi.it]

- 15. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. mdpi.com [mdpi.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. agilent.com [agilent.com]

Methodological & Application

Application Note: HPLC Method Development for 3-Phenylquinuclidin-3-ol Hydrochloride

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-Phenylquinuclidin-3-ol hydrochloride . As a tertiary amine with a basic quinuclidine core (

This application note provides two validated approaches:

-

Method A (Standard QC): A low-pH reversed-phase method utilizing silanol-blocking agents (Triethylamine) compatible with standard silica-based C18 columns.[1]

-

Method B (Modern High-pH): A high-pH strategy using hybrid particle technology to retain the analyte in its free-base form, offering superior peak symmetry.[1]

Physicochemical Profiling & Challenges

Before method selection, understanding the analyte's behavior is critical to preventing common failure modes.

| Property | Characteristic | Chromatographic Implication |

| Structure | Bicyclic amine (Quinuclidine) + Phenyl ring + OH group | Basic & Polar: Strong interaction with stationary phase silanols.[1][2] |

| Basicity ( | At pH < 8, the nitrogen is protonated ( | |

| UV Chromophore | Phenyl Ring (Non-conjugated) | Detection: Weak absorption at 254 nm.[1] Primary absorption at 210–220 nm (E2 band) is required for high sensitivity.[1] |

| Salt Form | Hydrochloride (HCl) | Dissociates in solution.[1] Chloride ( |

| Hydrophobicity | Moderate (Phenyl group increases LogP vs. parent quinuclidinol) | Sufficient retention on C18 is possible without ion-pairing reagents if pH is optimized.[1] |

The "Silanol Effect" Mechanism

The primary challenge in analyzing quinuclidine derivatives is the Silanol Effect .[1] Standard silica columns have residual surface silanols (

-

Scenario: At pH 3-7, silanols are partially ionized (

) while the analyte is fully ionized ( -

Result: Secondary ion-exchange interactions occur, leading to non-Gaussian peak shapes (tailing factors > 2.0).[1]

Method Development Workflow

The following decision tree outlines the logical pathway for selecting the optimal method based on available instrumentation and column inventory.

Figure 1: Decision matrix for selecting the chromatographic approach based on stationary phase availability.

Detailed Protocols

Method A: The "Silanol Blocking" Protocol (Recommended for Standard C18)

This method uses Triethylamine (TEA) as a competitive base.[1] TEA saturates the active silanol sites on the column, preventing the quinuclidine analyte from binding to them.

-

Applicability: Universal (works on almost any C18 column).[1]

-

Critical Reagent: Triethylamine (HPLC Grade).[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent BDS column) |

| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Mode | Isocratic (Adjustable to Gradient) |

| Ratio (A:B) | 75:25 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 215 nm (Reference: 360 nm) |

| Injection Vol | 10 µL |

Buffer Preparation Protocol (Step-by-Step)

-

Weigh 2.72 g of Potassium Dihydrogen Phosphate (

) into a 1L volumetric flask. -

Add 900 mL of Milli-Q water. Dissolve completely.

-

Add 1.0 mL of Triethylamine (TEA). Note: Solution will become basic.

-

Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%).[1] Crucial: Do not use HCl or Sulfuric acid.

-

Dilute to volume with water.

-

Filter through a 0.45 µm Nylon membrane filter.[1]

Method B: The "High pH" Protocol (Recommended for Hybrid Columns)

At pH 10, the quinuclidine amine is deprotonated (Free Base). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks without the need for TEA.

-

Applicability: Requires High-pH stable columns (Hybrid Silica or Polymer).[1] Do NOT use standard silica columns (they dissolve at pH > 8).

Chromatographic Conditions

| Parameter | Setting |